molecular formula C10H14N5O4P B1237509 Besifovir CAS No. 441785-25-7

Besifovir

Cat. No.: B1237509
CAS No.: 441785-25-7
M. Wt: 299.22 g/mol
InChI Key: KDNSSKPZBDNJDF-UHFFFAOYSA-N
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Description

Besifovir is an investigational antiviral medication primarily used to treat hepatitis B virus (HBV) infection. It is a novel acyclic nucleotide phosphonate, structurally similar to adefovir and tenofovir. This compound is known for its potent antiviral activity and favorable safety profile, making it a promising candidate for chronic hepatitis B treatment .

Scientific Research Applications

Besifovir has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide analogues and their interactions.

    Biology: Investigated for its effects on viral replication and cellular mechanisms.

    Medicine: Primarily researched for its efficacy in treating chronic hepatitis B.

    Industry: Potential use in developing new antiviral therapies and improving existing treatment protocols.

Mechanism of Action

Target of Action

Besifovir, also known as this compound dipivoxil, is primarily targeted towards the Hepatitis B Virus (HBV) polymerase . The HBV polymerase is an enzyme that catalyzes the production of new RNA from the existing strand of RNA .

Mode of Action

This compound acts as an inhibitor of the HBV polymerase . It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus . This interruption prevents the virus from producing new RNA, thereby halting its replication process .

Biochemical Pathways

It is known that the drug interferes with the hbv polymerase, which plays a crucial role in the viral replication process . By inhibiting this enzyme, this compound disrupts the replication of the virus, leading to a decrease in viral load.

Pharmacokinetics

This compound is a small-molecule drug that is orally available . It is rapidly absorbed when taken orally . The maximal concentration of this compound in plasma is reached in about 2 hours, and its elimination half-life is approximately 3 hours . This compound and its metabolites are mainly excreted via the kidneys . The increase in plasma exposure and decrease in renal clearance suggest the need to adjust dosage regimens in patients with moderate to severe renal impairment .

Result of Action

The primary result of this compound’s action is the inhibition of HBV replication. This leads to a decrease in the viral load within the patient, which can help to alleviate the symptoms of HBV infection .

Safety and Hazards

Besifovir is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Besifovir dipivoxil maleate (BSV) is an acyclic nucleotide phosphonate inhibitor of HBV polymerase. In a phase 3 clinical study, BSV showed comparable efficacy and better safety compared to tenofovir disoproxil fumarate (TDF) . This suggests that this compound could be a promising alternative for the treatment of HBV in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Besifovir involves several key steps:

    Cyclopropylation: The initial step involves the formation of a cyclopropyl group, which is crucial for the compound’s antiviral activity.

    Nucleoside Formation: The cyclopropyl group is then attached to a purine base, forming a nucleoside analogue.

    Phosphorylation: The nucleoside analogue undergoes phosphorylation to form the nucleotide analogue, which is the active form of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Purification: Employing chromatographic techniques to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Besifovir undergoes various chemical reactions, including:

    Oxidation: Conversion of the cyclopropyl group to more reactive intermediates.

    Reduction: Reduction of intermediate compounds to stabilize the final product.

    Substitution: Nucleophilic substitution reactions to introduce functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products: The primary product of these reactions is the active nucleotide analogue of this compound, which exhibits potent antiviral activity against HBV.

Comparison with Similar Compounds

  • Adefovir
  • Tenofovir
  • Entecavir
  • Lamivudine

Besifovir’s unique structural features and favorable safety profile make it a promising candidate for long-term treatment of chronic hepatitis B.

Properties

IUPAC Name

[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNSSKPZBDNJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027760
Record name Besifovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441785-25-7
Record name Besifovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441785-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Besifovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besifovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Besifovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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